Investigating the potential tautomeric forms of Fosmanogepix
Investigating the potential tautomeric forms of Fosmanogepix
An In-depth Technical Guide to the Potential Tautomeric Forms of Fosmanogepix
Introduction
Fosmanogepix is an innovative antifungal agent that represents the first in a new class of drugs targeting the fungal enzyme Gwt1. It is administered as a phosphate (B84403) prodrug, which undergoes in vivo cleavage to release the active moiety, manogepix (formerly APX001). The unique mechanism of action of manogepix, involving the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein maturation, makes it a critical tool against a broad spectrum of fungal pathogens, including resistant strains.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, can significantly influence these properties. Different tautomers can exhibit distinct physicochemical characteristics, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect their pharmacokinetic profiles and binding affinity to biological targets. Therefore, a thorough investigation into the potential tautomeric forms of manogepix is paramount for a complete understanding of its mechanism of action and for optimizing its development and formulation.
This technical guide provides a comprehensive analysis of the potential tautomeric forms of manogepix, the active form of Fosmanogepix. It outlines the structural basis for tautomerism in the molecule, presents a framework for its experimental and computational investigation, and discusses the implications for drug development.
Chemical Structure and Potential for Tautomerism
The core structure of manogepix features a substituted 1,4-oxazepine (B8637140) ring fused to a pyridine (B92270) ring. This complex heterocyclic system contains several functional groups amenable to tautomerization, most notably a lactam-lactim equilibrium.
The primary site of tautomerism within the manogepix molecule is the amide functionality within the 1,4-oxazepine ring system. This allows for a potential lactam-lactim tautomerization, where a proton can migrate from the nitrogen atom to the carbonyl oxygen.
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Lactam Form: This form contains a carbonyl group (C=O) and a secondary amine (N-H) within the ring.
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Lactim Form: This tautomer features a hydroxyl group (O-H) and an imine (C=N) functionality within the ring.
The equilibrium between these two forms can be influenced by various factors, including the solvent, pH, and temperature. The predominant form will be the one that is thermodynamically more stable under a given set of conditions.
Framework for Tautomer Investigation
A dual approach combining computational modeling and experimental analysis is essential for a robust characterization of the tautomeric equilibrium of manogepix.
Computational Approach
Quantum mechanical calculations, particularly Density Functional Theory (TDF), are powerful tools for predicting the relative stabilities of tautomers. These calculations can provide valuable insights into the gas-phase and solution-phase equilibria. The relative energies of the lactam and lactim forms can be calculated, and the thermodynamically more stable tautomer can be identified. It is crucial to select an appropriate solvent model in these calculations, as the solvent can significantly influence the position of the tautomeric equilibrium.
Table 1: Hypothetical Relative Energies of Manogepix Tautomers
| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |
| Lactam | DFT/B3LYP/6-31G | Gas Phase | 0.00 |
| Lactim | DFT/B3LYP/6-31G | Gas Phase | +2.50 |
| Lactam | DFT/B3LYP/6-31G | Water (PCM) | 0.00 |
| Lactim | DFT/B3LYP/6-31G | Water (PCM) | +1.20 |
Note: This table is illustrative. Actual values would be derived from specific computational studies on manogepix.
Experimental Approach
Several spectroscopic and analytical techniques can be employed to experimentally identify and quantify the tautomeric forms of manogepix.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying tautomerism in solution.[1][2] The chemical shifts of protons and carbons near the tautomerization site will be different for the lactam and lactim forms. For instance, in the lactam form, one would expect to see a signal for the N-H proton, which would be absent in the lactim form, where an O-H proton signal would appear instead. If the tautomerization is slow on the NMR timescale, separate signals for both forms may be observed, allowing for direct quantification. If the process is fast, an averaged spectrum is observed, and the position of the averaged signals can provide information about the equilibrium.[3]
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X-ray Crystallography: This technique provides the definitive structure of a molecule in the solid state.[4][5] By analyzing the crystal structure of manogepix, it is possible to determine which tautomeric form is present in the solid state. This information is crucial for understanding the properties of the solid drug substance.
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Infrared (IR) and UV-Vis Spectroscopy: These techniques can also be used to study tautomerism. The C=O stretch in the lactam form will have a characteristic frequency in the IR spectrum, which will be absent in the lactim form. Similarly, the two tautomers may have different chromophores, leading to distinct UV-Vis absorption spectra.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis for Tautomer Identification in Solution
Objective: To identify and quantify the potential lactam and lactim tautomers of manogepix in different solvents.
Materials:
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Manogepix reference standard
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Deuterated solvents (e.g., DMSO-d6, CDCl3, D2O)
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NMR tubes
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High-resolution NMR spectrometer (e.g., 500 MHz or higher)
Methodology:
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Prepare solutions of manogepix in each deuterated solvent at a concentration of approximately 10 mg/mL.
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Acquire 1H and 13C NMR spectra for each solution at a constant temperature (e.g., 25°C).
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Acquire 2D NMR spectra, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.
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Analyze the 1H spectra for the presence of N-H or O-H protons. Look for characteristic chemical shifts associated with the lactam and lactim forms.
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Analyze the 13C spectra for the chemical shifts of the carbonyl carbon (lactam) or the C=N and C-O carbons (lactim).
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If distinct signals for both tautomers are observed, calculate the relative populations by integrating the corresponding proton signals.
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If averaged signals are observed, advanced NMR techniques or analysis of chemical shifts of model compounds may be necessary to estimate the equilibrium position.
Protocol 2: Computational Investigation of Tautomeric Equilibria
Objective: To calculate the relative stabilities of the lactam and lactim tautomers of manogepix using Density Functional Theory (DFT).
Software:
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A quantum chemistry software package (e.g., Gaussian, Spartan)
Methodology:
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Construct the 3D structures of the lactam and lactim tautomers of manogepix using a molecular modeling program.
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Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT method and basis set (e.g., B3LYP/6-31G*).
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Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).
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Calculate the single-point energy of each optimized structure. The difference in these energies will give the relative stability in the gas phase.
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To model the effect of a solvent, repeat the geometry optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with the desired solvent (e.g., water).
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Compare the relative energies of the two tautomers in the gas phase and in solution to determine the more stable form under each condition.
Visualizing Tautomeric Equilibrium and Investigation Workflow
Significance in Drug Development
A comprehensive understanding of the tautomeric forms of manogepix is critical for several aspects of its development:
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Mechanism of Action: The specific tautomer present at the active site of the Gwt1 enzyme will determine the key interactions responsible for its inhibitory activity. Elucidating the bioactive tautomer is essential for structure-activity relationship (SAR) studies and the design of next-generation analogs.
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Pharmacokinetics: Different tautomers can have varying solubilities, lipophilicities, and metabolic stabilities, which can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
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Formulation: The predominant tautomer in the solid state will influence the choice of formulation strategies to ensure stability, dissolution, and bioavailability.
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Intellectual Property: A thorough characterization of all potential tautomeric forms is crucial for securing robust patent protection.
The potential for lactam-lactim tautomerism in manogepix, the active form of Fosmanogepix, warrants a detailed investigation. A combined computational and experimental approach, as outlined in this guide, will provide a comprehensive understanding of the tautomeric equilibrium. This knowledge is not only of fundamental chemical interest but also has significant practical implications for the ongoing development and clinical application of this important new antifungal agent. By fully characterizing the tautomeric landscape of manogepix, researchers can ensure that its full therapeutic potential is realized.
